molecular formula C21H23N5O B10994934 N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B10994934
M. Wt: 361.4 g/mol
InChI Key: GGYBHULLHLEVPM-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide typically involves the condensation of 1H-benzimidazole with appropriate alkylating agents. One common method is the reaction of 1H-benzimidazole with 1-bromo-5-chloropentane in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with 1-methyl-1H-indazole-3-carboxylic acid chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethyl derivatives .

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately results in cell death. Additionally, the compound may interact with proteins involved in signal transduction pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide is unique due to its combined benzimidazole and indazole moieties, which confer a distinct set of biological activities. The presence of both heterocyclic rings enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methylindazole-3-carboxamide

InChI

InChI=1S/C21H23N5O/c1-26-18-12-7-4-9-15(18)20(25-26)21(27)22-14-8-2-3-13-19-23-16-10-5-6-11-17(16)24-19/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,22,27)(H,23,24)

InChI Key

GGYBHULLHLEVPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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